N-(4-(trifluoromethyl)phenyl)pivalamide

Vue d'ensemble

Description

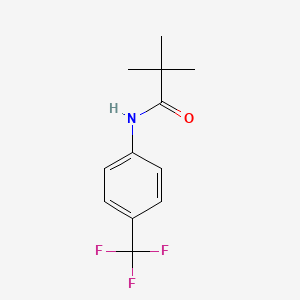

N-(4-(trifluoromethyl)phenyl)pivalamide, also known by its IUPAC name 2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide, is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pivalamide moiety. It is typically found as a white to yellow powder or crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethyl)phenyl)pivalamide involves the reaction of 4-(trifluoromethyl)aniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(trifluoromethyl)phenyl)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced amide derivatives.

Hydrolysis: 4-(trifluoromethyl)aniline and pivalic acid.

Applications De Recherche Scientifique

N-(4-(trifluoromethyl)phenyl)pivalamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(4-(trifluoromethyl)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-(trifluoromethyl)phenyl)acetamide

- N-(4-(trifluoromethyl)phenyl)benzamide

- N-(4-(trifluoromethyl)phenyl)formamide

Uniqueness

N-(4-(trifluoromethyl)phenyl)pivalamide is unique due to its pivalamide moiety, which imparts steric hindrance and influences the compound’s reactivity and stability. The trifluoromethyl group also enhances its electron-withdrawing properties, making it distinct from other similar compounds .

Activité Biologique

N-(4-(trifluoromethyl)phenyl)pivalamide, also known as a derivative of trifluoromethyl-substituted phenyl compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making such compounds attractive for drug development.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can affect cell proliferation and has implications for treating autoimmune diseases and cancer.

- Antimicrobial Activity : Studies have shown that derivatives containing the trifluoromethyl group exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds are notably low, indicating potent bactericidal effects .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound in prostate cancer cell lines. The compound demonstrated significant antiproliferative effects, particularly in LNCaP and PC-3 cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vivo studies using mouse models showed that compounds with the trifluoromethyl group had no harmful effects at doses up to 50 mg/kg while effectively inhibiting bacterial growth. This safety profile is crucial for further development as antimicrobial agents .

- Neurodegenerative Disease Models : Research into the neuroprotective effects indicated that this compound could enhance cognitive function in animal models by modulating acetylcholine levels, thus offering a promising avenue for Alzheimer’s treatment.

Propriétés

IUPAC Name |

2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJDCZQBRUWWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.